molecular formula C23H25N B14482636 5-Acenaphthylenamine, N-[(4-butylphenyl)methyl]-1,2-dihydro- CAS No. 64268-02-6

5-Acenaphthylenamine, N-[(4-butylphenyl)methyl]-1,2-dihydro-

Cat. No.: B14482636
CAS No.: 64268-02-6
M. Wt: 315.5 g/mol
InChI Key: IJSSSXSGQNBZSA-UHFFFAOYSA-N
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Description

5-Acenaphthylenamine, N-[(4-butylphenyl)methyl]-1,2-dihydro- is a chemical compound with the molecular formula C20H21N It is a derivative of acenaphthylene, a polycyclic aromatic hydrocarbon, and features an amine group attached to the acenaphthylene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acenaphthylenamine, N-[(4-butylphenyl)methyl]-1,2-dihydro- typically involves the following steps:

    Starting Materials: The synthesis begins with acenaphthylene and 4-butylbenzylamine.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent unwanted side reactions.

    Purification: The product is purified using techniques such as column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Acenaphthylenamine, N-[(4-butylphenyl)methyl]-1,2-dihydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

5-Acenaphthylenamine, N-[(4-butylphenyl)methyl]-1,2-dihydro- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-Acenaphthylenamine, N-[(4-butylphenyl)methyl]-1,2-dihydro- involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Acenaphthylenamine, N-[(4-butylphenyl)methyl]-1,2-dihydro- is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

CAS No.

64268-02-6

Molecular Formula

C23H25N

Molecular Weight

315.5 g/mol

IUPAC Name

N-[(4-butylphenyl)methyl]-1,2-dihydroacenaphthylen-5-amine

InChI

InChI=1S/C23H25N/c1-2-3-5-17-8-10-18(11-9-17)16-24-22-15-14-20-13-12-19-6-4-7-21(22)23(19)20/h4,6-11,14-15,24H,2-3,5,12-13,16H2,1H3

InChI Key

IJSSSXSGQNBZSA-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)CNC2=CC=C3CCC4=C3C2=CC=C4

Origin of Product

United States

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